molecular formula C17H25Cl2NO2 B15287879 Chlorambucil Isopropyl Ester

Chlorambucil Isopropyl Ester

Cat. No.: B15287879
M. Wt: 346.3 g/mol
InChI Key: DITVVZADYIYAAS-UHFFFAOYSA-N
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Description

Chlorambucil Isopropyl Ester is a derivative of Chlorambucil, an alkylating agent used primarily in chemotherapy.

Preparation Methods

Synthetic Routes and Reaction Conditions: Chlorambucil Isopropyl Ester can be synthesized through esterification reactions involving Chlorambucil and isopropyl alcohol. The process typically involves the use of peptide coupling reagents such as TBTU, TATU, or COMU in the presence of organic bases . These reagents facilitate the formation of esters at room temperature, ensuring high yields and selectivity.

Industrial Production Methods: Industrial production of this compound involves large-scale esterification processes. These processes are optimized for efficiency and yield, often employing continuous flow reactors and advanced purification techniques to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Chlorambucil Isopropyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chlorambucil Isopropyl Ester has several applications in scientific research:

Mechanism of Action

Chlorambucil Isopropyl Ester exerts its effects by interfering with DNA replication. It alkylates the DNA, forming cross-links between guanine bases in the DNA double-helix strands. This prevents the DNA from uncoiling and separating, which is essential for replication. As a result, the cells can no longer divide, leading to cell death . The compound induces cell cycle arrest and apoptosis through the accumulation of cytosolic p53 and activation of Bcl-2-associated X protein .

Comparison with Similar Compounds

Uniqueness: Chlorambucil Isopropyl Ester is unique due to its ester functional group, which can be hydrolyzed to release Chlorambucil. This property makes it a potential prodrug, allowing for controlled release and targeted delivery in cancer therapy .

Properties

Molecular Formula

C17H25Cl2NO2

Molecular Weight

346.3 g/mol

IUPAC Name

propan-2-yl 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate

InChI

InChI=1S/C17H25Cl2NO2/c1-14(2)22-17(21)5-3-4-15-6-8-16(9-7-15)20(12-10-18)13-11-19/h6-9,14H,3-5,10-13H2,1-2H3

InChI Key

DITVVZADYIYAAS-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)CCCC1=CC=C(C=C1)N(CCCl)CCCl

Origin of Product

United States

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